molecular formula C26H21ClN2O4S B11089505 2-[(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

2-[(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11089505
M. Wt: 493.0 g/mol
InChI Key: CXOJZIWYJLJTEQ-OEAKJJBVSA-N
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Description

2-[(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a benzylidene group, and a chlorobenzyl ether moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with an aldehyde.

    Attachment of the Chlorobenzyl Ether Moiety: This step involves the reaction of the intermediate with 2-chlorobenzyl chloride under basic conditions to form the ether linkage.

    Final Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl ether moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted derivatives at the chlorobenzyl ether moiety.

Scientific Research Applications

2-[(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Dorzolamide: A compound with a similar thiazolidine ring structure.

Uniqueness

2-[(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds like ethyl acetoacetate or dorzolamide.

Properties

Molecular Formula

C26H21ClN2O4S

Molecular Weight

493.0 g/mol

IUPAC Name

2-[(5E)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H21ClN2O4S/c1-17-5-4-7-20(13-17)28-24(30)15-29-25(31)23(34-26(29)32)14-18-9-11-21(12-10-18)33-16-19-6-2-3-8-22(19)27/h2-14H,15-16H2,1H3,(H,28,30)/b23-14+

InChI Key

CXOJZIWYJLJTEQ-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/SC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)SC2=O

Origin of Product

United States

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